molecular formula C7H17NO B13102238 2-Methoxy-2-methylpentan-1-amine CAS No. 17697-32-4

2-Methoxy-2-methylpentan-1-amine

Cat. No.: B13102238
CAS No.: 17697-32-4
M. Wt: 131.22 g/mol
InChI Key: WRAHVOABERQQLB-UHFFFAOYSA-N
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Description

2-Methoxy-2-methylpentan-1-amine is an organic compound with the molecular formula C7H17NO It is a primary amine, characterized by the presence of an amino group (-NH2) attached to a carbon atom that is also bonded to a methoxy group (-OCH3) and a methyl group (-CH3)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-methylpentan-1-amine can be achieved through several methods. One common approach involves the reaction of 2-methoxy-2-methylpentan-1-ol with ammonia or an amine under suitable conditions. This reaction typically requires a catalyst and elevated temperatures to proceed efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and yield. The process would likely include steps such as distillation and purification to ensure the final product meets the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-methylpentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted amines depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-2-methylpentan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Methoxy-2-methylpentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-2-methylpropan-1-amine: Similar structure but with a different carbon chain length.

    2-Methoxy-3-methylpentan-1-amine: Similar structure with a different position of the methoxy group.

    2-Methoxy-2-methylbutan-1-amine: Similar structure with a shorter carbon chain.

Uniqueness

2-Methoxy-2-methylpentan-1-amine is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

17697-32-4

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

IUPAC Name

2-methoxy-2-methylpentan-1-amine

InChI

InChI=1S/C7H17NO/c1-4-5-7(2,6-8)9-3/h4-6,8H2,1-3H3

InChI Key

WRAHVOABERQQLB-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(CN)OC

Origin of Product

United States

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